1-(Bromophenylmethyl)-4-chlorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

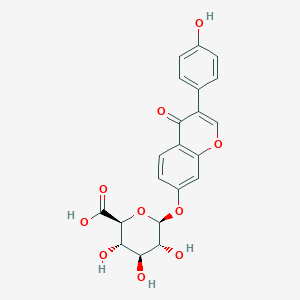

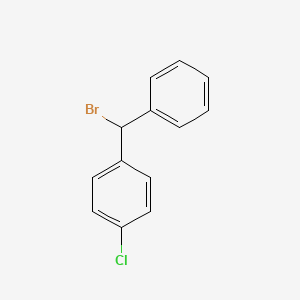

1-(Bromophenylmethyl)-4-chlorobenzene (1-BPCB) is an organic compound belonging to the class of aromatic compounds known as aryl halides. It is a colorless crystalline solid with a molecular formula of C7H5BrCl. It is a reactive compound and is used in a wide range of chemical reactions, including in the synthesis of pharmaceuticals and other organic compounds. 1-BPCB is also used in scientific research as a reagent in various biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry

Synthesis of Piperazine Derivatives : Wang Jin-peng (2013) described the preparation of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol from 1-(bromophenylmethyl)-4-chlorobenzene, highlighting its application in organic synthesis (Wang Jin-peng, 2013).

Structural Analysis of Solvates : P. Szlachcic et al. (2007) investigated the solvates of a related compound, 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, providing insights into crystal structures, which can be relevant for understanding the behavior of similar bromophenylmethyl compounds (P. Szlachcic, W. Migda, K. Stadnicka, 2007).

Anion Surfactant Determination : K. Higuchi et al. (1980) synthesized nitro, bromo, and methyl derivatives of 1-(benzyl)-4-(4-diethylaminophenylazo)pyridinium bromide, which involved bromophenylmethyl compounds. This research is significant in the analytical chemistry of anionic surfactants (K. Higuchi, Y. Shimoishi, H. Miyata, K. Tǒei, T. Hayami, 1980).

Materials Science and Chemistry

Vapour Pressure Data Assessment : H. Oonk et al. (1998) focused on the representation and assessment of vapour pressure data for crystalline 1-bromo-4-chlorobenzene. This research is vital for understanding the thermodynamic properties of bromophenylmethyl compounds (H. Oonk, P. V. D. Linde, Jan Huinink, J. Blok, 1998).

Electronic Structure and Adsorption : F. Naumkin et al. (2003) reported theoretical investigations on the adsorption of chlorobenzene and related compounds on silicon surfaces, providing insights into surface chemistry and electronic structures relevant to materials science (F. Naumkin, J. Polanyi, D. Rogers, 2003).

Analytical Chemistry

Spectroscopic Analysis : V. Udayakumar et al. (2011) conducted FT-IR and FT-Raman spectroscopic studies on 1-bromo-4-chlorobenzene, providing valuable data for the spectroscopic characterization of bromophenylmethyl compounds (V. Udayakumar, S. Periandy, S. Ramalingam, 2011).

Proton-Transfer Reactions in Aprotic Solvents : J. E. Crooks and B. Robinson (1970) explored proton-transfer reactions involving Bromophenol Blue and related compounds in chlorobenzene, contributing to our understanding of chemical dynamics in aprotic solvents (J. E. Crooks, B. Robinson, 1970).

Zukünftige Richtungen

The future directions for research on 1-(Bromophenylmethyl)-4-chlorobenzene could involve exploring its potential biological activities, given that similar compounds have shown various biological effects . Additionally, further studies could focus on developing more efficient synthesis methods for this and similar compounds .

Eigenschaften

IUPAC Name |

1-[bromo(phenyl)methyl]-4-chlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrCl/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUGMNSVMMFEOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464147 |

Source

|

| Record name | 1-[Bromo(phenyl)methyl]-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948-54-9 |

Source

|

| Record name | 1-[Bromo(phenyl)methyl]-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of 1-(bromophenylmethyl)-4-chlorobenzene in the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol?

A1: this compound serves as a key starting material in the synthesis. [] The research paper describes how it reacts with 2-hydroxyethylpiperazine to produce the desired product, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol. This reaction was optimized for temperature, reaction time, and reactant ratios to achieve a high yield. []

Q2: What are the optimal reaction conditions for this synthesis?

A2: The study found that the best results were obtained when using a 1:1.10 molar ratio of this compound to 2-hydroxyethylpiperazine. [] The reaction was carried out at 115°C for 4 hours, resulting in an 88.5% yield of the desired product. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)

![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)

![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)